Monacolin J Monacolin J Monacolin J is a polyketide that is monacolin L bearing an additional hydroxy substituent at position 8. It has a role as an antimicrobial agent, a fungal metabolite and an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor. It is a secondary alcohol, a polyketide, a carbobicyclic compound, a member of 2-pyranones and a member of hexahydronaphthalenes. It is functionally related to a monacolin L.
Monacolin J is a natural product found in Monascus ruber with data available.
Brand Name: Vulcanchem
CAS No.: 79952-42-4
VCID: VC20767932
InChI: InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3
SMILES: CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O
Molecular Formula: C19H28O4
Molecular Weight: 320.4 g/mol

Monacolin J

CAS No.: 79952-42-4

Cat. No.: VC20767932

Molecular Formula: C19H28O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Monacolin J - 79952-42-4

Specification

Description Monacolin J is a polyketide that is monacolin L bearing an additional hydroxy substituent at position 8. It has a role as an antimicrobial agent, a fungal metabolite and an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor. It is a secondary alcohol, a polyketide, a carbobicyclic compound, a member of 2-pyranones and a member of hexahydronaphthalenes. It is functionally related to a monacolin L.
Monacolin J is a natural product found in Monascus ruber with data available.
CAS No. 79952-42-4
Molecular Formula C19H28O4
Molecular Weight 320.4 g/mol
IUPAC Name 4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one
Standard InChI InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3
Standard InChI Key ZDFOBOYQVYMVCW-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O
SMILES CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O
Canonical SMILES CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O

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